molecular formula C20H26Cl2N4O2S2 B12791948 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(2-(4-(2-hydroxyethyl)piperazinyl)ethyl) ester, dihydrochloride CAS No. 35805-99-3

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(2-(4-(2-hydroxyethyl)piperazinyl)ethyl) ester, dihydrochloride

Cat. No.: B12791948
CAS No.: 35805-99-3
M. Wt: 489.5 g/mol
InChI Key: JHOCJIUCBUCJBK-UHFFFAOYSA-N
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Description

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(2-(4-(2-hydroxyethyl)piperazinyl)ethyl) ester, dihydrochloride is a complex organic compound with a unique structure that combines elements of pyridine, benzothiazine, and piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(2-(4-(2-hydroxyethyl)piperazinyl)ethyl) ester, dihydrochloride typically involves multiple steps. The process begins with the formation of the pyrido(3,2-b)(1,4)benzothiazine core, followed by the introduction of the carbothioic acid group and the esterification with the piperazine derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(2-(4-(2-hydroxyethyl)piperazinyl)ethyl) ester, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(2-(4-(2-hydroxyethyl)piperazinyl)ethyl) ester, dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(2-(4-(2-hydroxyethyl)piperazinyl)ethyl) ester, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrido[3,2-b][1,4]benzothiazine
  • Isothipendyl
  • Prothipendyl

Uniqueness

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-(2-(4-(2-hydroxyethyl)piperazinyl)ethyl) ester, dihydrochloride is unique due to its specific combination of functional groups and structural elements. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in certain applications.

Properties

CAS No.

35805-99-3

Molecular Formula

C20H26Cl2N4O2S2

Molecular Weight

489.5 g/mol

IUPAC Name

S-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethyl] pyrido[2,3-b][1,4]benzothiazine-5-carbothioate;dihydrochloride

InChI

InChI=1S/C20H24N4O2S2.2ClH/c25-14-12-22-8-10-23(11-9-22)13-15-27-20(26)24-16-4-1-2-6-18(16)28-19-17(24)5-3-7-21-19;;/h1-7,25H,8-15H2;2*1H

InChI Key

JHOCJIUCBUCJBK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)CCSC(=O)N2C3=C(N=CC=C3)SC4=CC=CC=C42.Cl.Cl

Origin of Product

United States

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